molecular formula C24H33BO2 B372377 (1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane

(1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane

Cat. No.: B372377
M. Wt: 364.3g/mol
InChI Key: KNTIQRJOCZGFSX-RGVLZGJSSA-N
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Description

(1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane is an organoboron compound characterized by its unique structure, which includes a hex-3-en-3-yl group and two 4-methoxy-2,6-dimethylphenyl groups bonded to a boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane typically involves the reaction of hex-3-en-3-ylboronic acid with 4-methoxy-2,6-dimethylphenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron center to a different oxidation state.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organolithium compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions include boronic acids, boronates, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Biology: The compound can be utilized in the development of boron-containing drugs and bioactive molecules.

    Industry: It is employed in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This interaction can modulate the activity of molecular targets and pathways, leading to desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-hex-3-en-3-yl]-bis(4-methoxyphenyl)borane
  • [(Z)-hex-3-en-3-yl]-bis(2,6-dimethylphenyl)borane
  • (1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane

Uniqueness

This compound is unique due to the presence of both methoxy and dimethyl groups on the phenyl rings, which can influence its reactivity and stability. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications.

Properties

Molecular Formula

C24H33BO2

Molecular Weight

364.3g/mol

IUPAC Name

[(Z)-hex-3-en-3-yl]-bis(4-methoxy-2,6-dimethylphenyl)borane

InChI

InChI=1S/C24H33BO2/c1-9-11-20(10-2)25(23-16(3)12-21(26-7)13-17(23)4)24-18(5)14-22(27-8)15-19(24)6/h11-15H,9-10H2,1-8H3/b20-11+

InChI Key

KNTIQRJOCZGFSX-RGVLZGJSSA-N

Isomeric SMILES

B(C1=C(C=C(C=C1C)OC)C)(C2=C(C=C(C=C2C)OC)C)/C(=C/CC)/CC

SMILES

B(C1=C(C=C(C=C1C)OC)C)(C2=C(C=C(C=C2C)OC)C)C(=CCC)CC

Canonical SMILES

B(C1=C(C=C(C=C1C)OC)C)(C2=C(C=C(C=C2C)OC)C)C(=CCC)CC

Origin of Product

United States

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